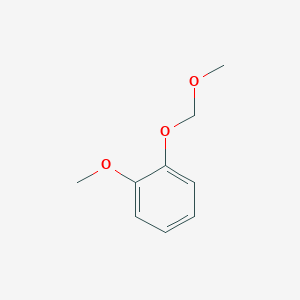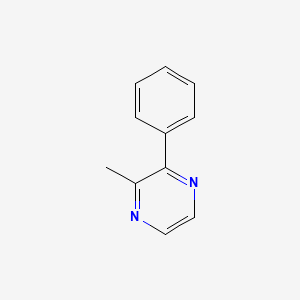
(4-(Methylamino)phenyl)methanol
Descripción general
Descripción
(4-(Methylamino)phenyl)methanol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenylmethanol, where a methylamino group is attached to the para position of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Methylation of Anilines: Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, particularly the methylation of anilines, which is a well-established process in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-(Methylamino)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the para position relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and sodium hydride (NaH) are used for nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of 4-(methylamino)benzaldehyde.
Reduction: Formation of 4-(methylamino)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: (4-(Methylamino)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: The compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-(Methylamino)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylamino group can engage in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
Phenylmethanol: Lacks the methylamino group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylaminobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
4-(Methoxyphenyl)methanol: Contains a methoxy group instead of a methylamino group, affecting its chemical properties and reactivity.
Uniqueness:
Reactivity: The presence of both hydroxyl and methylamino groups in (4-(Methylamino)phenyl)methanol makes it uniquely reactive in various chemical reactions.
Applications: Its dual functional groups allow for diverse applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
[4-(methylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBXQNDKIZRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478137 | |
| Record name | Benzenemethanol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181819-75-0 | |
| Record name | Benzenemethanol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
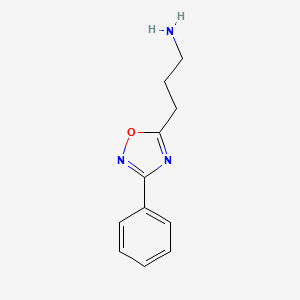
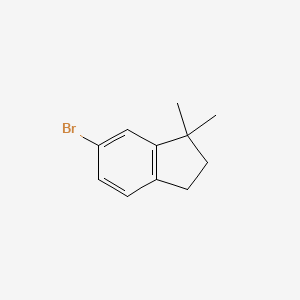
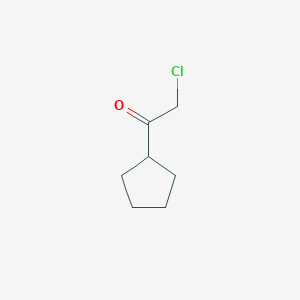
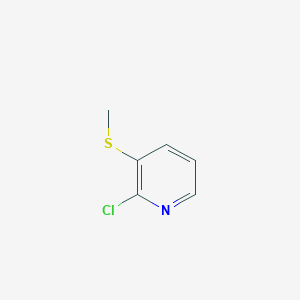
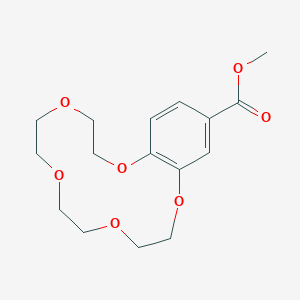
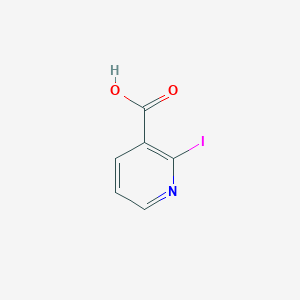
![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
